3-Hydroxythiophenol
Overview
Description
3-Hydroxythiophenol, also known as 3-mercaptophenol, is an organic compound with the chemical formula C6H6OS. It is characterized by the presence of both a hydroxyl group and a thiol group attached to a benzene ring. This compound is a colorless to light yellow solid with a distinct odor and is soluble in organic solvents such as alcohols and ethers . It is widely used as an intermediate in the chemical industry, particularly in the synthesis of pesticides and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Classical Methods: One common method for synthesizing this compound involves the selective deprotection of p-hydroxythiophenol.
Modern Methods: Recent strategies include the use of aryl magnesium halides with elemental sulfur, followed by decomposition with diluted acids or water.
Industrial Production Methods:
- Industrial production often employs high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide . This method is efficient for large-scale synthesis and is suitable for producing heteroaromatic thiols .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it to thiophenol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Scientific Research Applications
3-Hydroxythiophenol has diverse applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Hydroxythiophenol is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds . It is primarily used in the synthesis of these compounds, serving as a key building block in their formation.
Mode of Action
For instance, it has been used in the synthesis of this compound-Formaldehyde Resin Microspheres, which exhibit enhanced photocatalytic oxygen reduction reaction (ORR) activity .
Biochemical Pathways
Its use in the creation of this compound-Formaldehyde Resin Microspheres suggests that it may also play a role in photocatalytic processes .
Result of Action
The primary result of this compound’s action is the formation of new compounds. For example, in the synthesis of this compound-Formaldehyde Resin Microspheres, the compound contributes to the creation of microspheres with enhanced photocatalytic ORR activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound-Formaldehyde Resin Microspheres is carried out at room temperature , suggesting that temperature may play a role in the compound’s reactivity. Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
3-Hydroxythiophenol plays a significant role in biochemical reactions, particularly in the synthesis of medicinal and heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be used to synthesize 4-(3-hydroxyphenylthio)naphthalene-1,2-dione, which exhibits fluorescence emission . Additionally, it can form non-symmetric ligands that combine with palladium chloride to create pincer complexes . These interactions highlight the compound’s versatility in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-coated cantilevers can be used as formaldehyde sensors due to their high selectivity towards formaldehyde, causing significant downward deflection upon contact . This interaction demonstrates the compound’s potential in cellular applications and its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s sulfhydryl group (-SH) allows it to form strong bonds with various biomolecules, enhancing its reactivity and specificity . This property enables this compound to act as a potent inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to air and can degrade over time, which may affect its efficacy in in vitro and in vivo experiments . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Identifying the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfhydryl group allows it to participate in redox reactions and other biochemical processes . These interactions can influence the overall metabolic state of cells and organisms, highlighting the importance of this compound in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and optimizing its use in biochemical research.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to localize within certain cellular regions can affect its activity and function
Comparison with Similar Compounds
Thiophenol: Lacks the hydroxyl group, making it less versatile in hydrogen bonding and redox reactions.
4-Hydroxythiophenol: Has the hydroxyl group in the para position, affecting its reactivity and interaction with other molecules.
2-Hydroxythiophenol: The hydroxyl group is in the ortho position, leading to different steric and electronic effects.
Uniqueness of 3-Hydroxythiophenol:
Properties
IUPAC Name |
3-sulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFIAZGYBIBEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371478 | |
Record name | 3-Hydroxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40248-84-8 | |
Record name | 3-Hydroxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 3-Hydroxythiophenol in synthetic chemistry?
A1: this compound is a versatile building block in organic synthesis. It serves as a key intermediate in the production of various medicinal compounds and heterocycles. [, ] For example, it plays a crucial role in synthesizing KRP-203, an immunomodulating compound. []
Q2: How is this compound used in materials science?
A2: this compound can be polymerized with formaldehyde to create this compound-formaldehyde (3-HTPF) resin microspheres. [, ] These microspheres have shown promise as photocatalysts for hydrogen peroxide (H2O2) production through the oxygen reduction reaction (ORR). [] The incorporation of sulfhydryl groups from this compound enhances the photocatalytic activity compared to traditional resorcinol-formaldehyde resins. []
Q3: What structural features of 3-HTPF resin contribute to its enhanced photocatalytic activity?
A3: The presence of sulfhydryl groups (─SH) in 3-HTPF resin, stemming from this compound, contributes significantly to its enhanced photocatalytic properties. These groups: []
Q4: Are there efficient and cost-effective methods for synthesizing this compound?
A4: Yes, recent research has focused on developing practical and scalable syntheses of this compound from readily available and inexpensive starting materials. [, ] These advancements address the previous challenges of inefficient synthesis and high costs associated with this valuable compound.
Q5: How can this compound be utilized in the development of biosensors?
A5: this compound plays a critical role in developing highly sensitive and specific biosensors. For example, it can be used as a Raman probe in ratiometric surface-enhanced Raman spectroscopy (SERS) biosensors for detecting microRNA and serum xanthine. [, ] The interaction of this compound with hydrogen peroxide generated during the sensing process leads to a quantifiable change in Raman signals, enabling accurate detection of target molecules.
Q6: What are the advantages of using this compound in SERS biosensing applications?
A6: Utilizing this compound in SERS biosensing offers several advantages:
- High sensitivity: The unique Raman signal changes upon interaction with target molecules allow for highly sensitive detection of biomarkers like microRNA and xanthine. [, ]
- Simplified ratiometric approach: Using a single Raman probe like this compound simplifies the traditional two-probe ratiometric SERS method, making it more efficient and reducing chemical waste. []
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